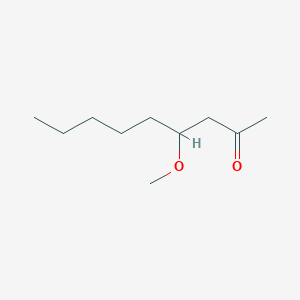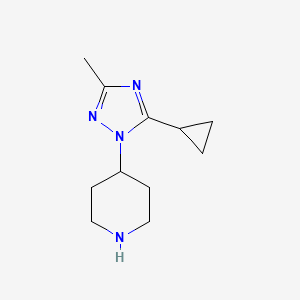![molecular formula C16H16INO3 B12605477 N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide CAS No. 918658-31-8](/img/structure/B12605477.png)
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a hydroxyethyl group and an iodinated methoxyphenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The iodinated methoxyphenyl ring can undergo reduction reactions, potentially leading to deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper(I) iodide.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and iodinated methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[2-Hydroxy-1-(4-methoxyphenyl)ethyl]benzamide: Lacks the iodine atom, which may result in different biological activities.
N-[2-Hydroxy-1-(3-chloro-4-methoxyphenyl)ethyl]benzamide: Contains a chlorine atom instead of iodine, potentially altering its reactivity and biological properties.
N-[2-Hydroxy-1-(3-bromo-4-methoxyphenyl)ethyl]benzamide: Contains a bromine atom, which may affect its chemical and biological behavior.
Uniqueness: The presence of the iodine atom in N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
918658-31-8 |
|---|---|
Molekularformel |
C16H16INO3 |
Molekulargewicht |
397.21 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16INO3/c1-21-15-8-7-12(9-13(15)17)14(10-19)18-16(20)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
WEYDVDXCLBCEFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)

propanedinitrile](/img/structure/B12605456.png)

![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)


![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
